![molecular formula C19H18FN5O2 B361618 3-{2-[4-(4-フルオロフェニル)-1-ピペラジニル]-2-オキソエチル}-1,2,3-ベンゾトリアジン-4(3H)-オン CAS No. 440332-26-3](/img/structure/B361618.png)
3-{2-[4-(4-フルオロフェニル)-1-ピペラジニル]-2-オキソエチル}-1,2,3-ベンゾトリアジン-4(3H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
FBP is believed to exert its effects by inhibiting the activity of various enzymes and receptors in the body. For example, FBP has been shown to inhibit the activity of PDE5, which leads to an increase in cyclic guanosine monophosphate (cGMP) levels in the body. This, in turn, leads to vasodilation and increased blood flow.
FBP has also been shown to modulate the activity of the dopamine system by enhancing the release of dopamine in the brain. This may be due to FBP's ability to inhibit the reuptake of dopamine by presynaptic neurons.
Biochemical and Physiological Effects:
FBP has been shown to have a variety of biochemical and physiological effects. For example, FBP has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. FBP has also been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF).
In addition, FBP has been shown to increase the release of dopamine in the brain, which may have implications for the treatment of Parkinson's disease. FBP has also been shown to increase blood flow by inhibiting the activity of PDE5.
実験室実験の利点と制限
FBP has several advantages for use in lab experiments. For example, FBP is relatively easy to synthesize and is stable under a variety of conditions. FBP is also soluble in a variety of solvents, which makes it easy to work with in the lab.
However, there are also limitations to using FBP in lab experiments. For example, FBP has low bioavailability, which may limit its effectiveness in vivo. In addition, FBP has not been extensively studied in animal models, which may limit its potential applications.
将来の方向性
There are several future directions for research on FBP. For example, further studies are needed to determine the effectiveness of FBP as an anticancer agent in vivo. In addition, more research is needed to determine the potential applications of FBP as a modulator of the dopamine system.
Furthermore, studies are needed to determine the safety and efficacy of FBP in animal models. This will be important for determining the potential applications of FBP in humans.
Conclusion:
FBP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FBP has been extensively studied for its potential as an anticancer agent, PDE5 inhibitor, and modulator of the dopamine system. While there are limitations to using FBP in lab experiments, there are several future directions for research on this compound. Further studies are needed to determine the potential applications of FBP in humans.
合成法
The synthesis of FBP involves the reaction of 4-(4-fluorophenyl)piperazine with ethyl 2-oxoacetate in the presence of triethylamine. The resulting intermediate is then treated with 1,2,3-benzotriazole-4-carboxylic acid to yield FBP.
科学的研究の応用
PPARα、-γ、および-δアゴニスト
この化合物は、強力な三重作用性PPARα、-γ、および-δアゴニストとして記述されています . つまり、これは、脂質代謝や炎症などの細胞プロセスを調節する役割を持つ、3つのタイプのペルオキシソーム増殖因子活性化受容体(PPAR)に結合し、活性化することができます .
抗ウイルス活性
インドール誘導体は、この化合物も含まれ、抗ウイルス活性を有することが報告されています . これらは、幅広いリボ核酸(RNA)およびデオキシリボ核酸(DNA)ウイルスに対して試験されています .
抗炎症活性
インドール誘導体は、抗炎症活性も示しています . これは、この化合物が炎症性疾患の治療に潜在的に使用できる可能性があることを示唆しています .
抗がん活性
この化合物の抗がん活性は、もう1つの関心のある分野です . インドール誘導体は、さまざまな種類の癌細胞の増殖を阻害することが発見されています .
抗HIV活性
インドール誘導体は、抗HIV活性を有することが報告されています . これは、この化合物がHIV感染の治療に潜在的に使用できる可能性があることを示唆しています
特性
IUPAC Name |
3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,2,3-benzotriazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O2/c20-14-5-7-15(8-6-14)23-9-11-24(12-10-23)18(26)13-25-19(27)16-3-1-2-4-17(16)21-22-25/h1-8H,9-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOCKPQJKSDNBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C(=O)C4=CC=CC=C4N=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-Dimethyl-6-({5-methyl-4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B361553.png)
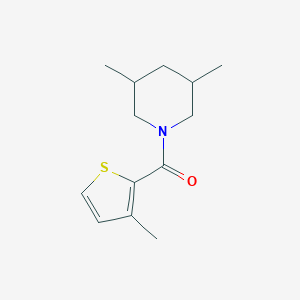
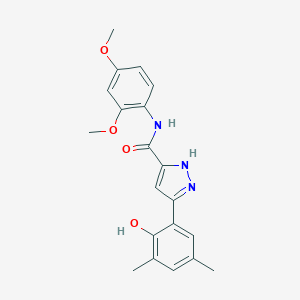
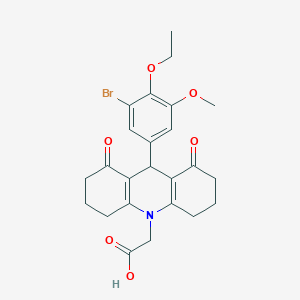
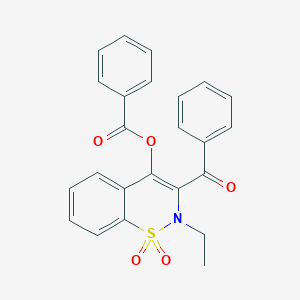
![9-(4-Bromophenyl)-12-imino-10,11-dioxatricyclo[5.3.2.0~1,6~]dodecane-7,8,8-tricarbonitrile](/img/structure/B361573.png)
![Methyl 4-[2-(2-methoxyethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B361574.png)
![1-(3-Chlorophenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361575.png)
![Methyl 4-[2-(3-hydroxypropyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B361576.png)
![1-(4-Fluorophenyl)-4-{[1-(phenylsulfonyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B361578.png)
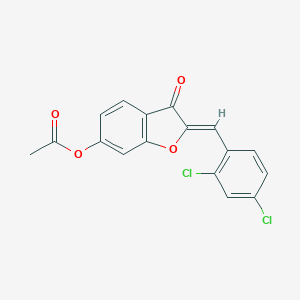
![Methyl 2-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}benzoate](/img/structure/B361580.png)
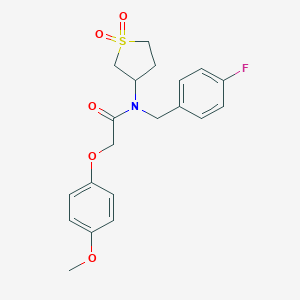
![N-[(3-bromophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B361582.png)